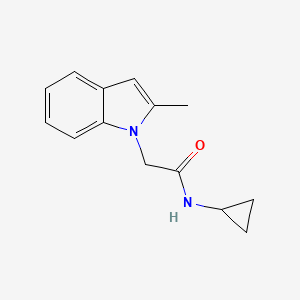
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, also known as MTE, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. MTE is a small molecule that has been shown to have a range of biochemical and physiological effects, making it an attractive target for further study. In
Aplicaciones Científicas De Investigación
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been studied extensively for its potential therapeutic applications in a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and to improve motor function in animal models.
Mecanismo De Acción
The mechanism of action of 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone is not fully understood, but it is thought to involve several pathways, including the inhibition of protein kinases and the modulation of oxidative stress. This compound has been shown to inhibit the activity of several protein kinases, including Akt and ERK1/2, which are involved in cell survival and proliferation. This compound has also been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the modulation of oxidative stress, and the protection of neurons from damage. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and to improve motor function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has several advantages for lab experiments, including its high purity and the availability of optimized synthesis methods. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone research include further studies to understand its mechanism of action, the development of new synthesis methods, and the exploration of its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone involves several steps, including the reaction of 1,2,5-trimethylpyrrole with ethyl chloroacetate to form an intermediate compound, which is then reacted with morpholine to produce this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it a useful tool for scientific research.
Propiedades
IUPAC Name |
2-morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-8-12(11(2)14(10)3)13(16)9-15-4-6-17-7-5-15/h8H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXVVFXYABVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464347.png)
![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)

![1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone](/img/structure/B7464364.png)
![3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
![2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide](/img/structure/B7464383.png)

(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)



![2,4,7,9-Tetramethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile](/img/structure/B7464436.png)

